molecular formula C13H19ClN2O3 B12316425 Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride

Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride

Cat. No.: B12316425
M. Wt: 286.75 g/mol
InChI Key: CLNWZAAHQLZEMU-UHFFFAOYSA-N
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Description

Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a pyrrolidine-derived carbamate compound characterized by a cis-configuration of substituents on the pyrrolidine ring. This stereochemical arrangement differentiates it from trans-isomers and analogs with alternative substituents. Key structural features include:

  • A benzyl carbamate group attached to a methylene linker.
  • A 4-hydroxypyrrolidin-3-yl moiety in the cis configuration.
  • A hydrochloride salt formulation, enhancing solubility and stability .

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

benzyl N-[(4-hydroxypyrrolidin-3-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c16-12-8-14-6-11(12)7-15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H

InChI Key

CLNWZAAHQLZEMU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)O)CNC(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Core Pyrrolidine Scaffold Construction

The cis-4-hydroxypyrrolidine moiety is typically synthesized via enantioselective enzymatic resolution or chiral pool synthesis . A landmark patent (CA2568836C) describes an optimized route starting from racemic 3,4-trans-disubstituted pyrrolidinones, using lipase-catalyzed hydrolysis to achieve >98% enantiomeric excess (ee) without chromatography.

Reaction conditions for enzymatic resolution:

Parameter Value
Substrate Racemic pyrrolidinone (II)
Enzyme Candida antarctica lipase B
Solvent tert-Butyl methyl ether
Temperature 30°C
Conversion 45–50% (kinetic resolution)
ee of product (III) ≥98%

This method avoids chromatographic purification, making it scalable for industrial production.

Stepwise Synthetic Protocol

Enantioselective Synthesis of (3R,4R)-4-Hydroxypyrrolidin-3-ylmethanol

The hydroxypyrrolidine intermediate is synthesized via:

  • Enzymatic hydrolysis : As described above, yielding (3R,4R)-4-hydroxypyrrolidine-3-carboxylic acid derivatives.
  • Reductive amination : Conversion to the corresponding alcohol using NaBH₄ in methanol (80–85% yield).

Critical parameters for reductive amination:

  • Stoichiometry : 1.2 eq. NaBH₄
  • Temperature : 0°C to room temperature
  • Workup : Acidic quench (1M HCl) followed by extraction with ethyl acetate

Carbamate Formation

The alcohol intermediate is converted to the carbamate using benzyl chloroformate under Schotten-Baumann conditions:

Reaction setup:

Component Quantity
(3R,4R)-4-Hydroxypyrrolidin-3-ylmethanol 1.0 eq.
Benzyl chloroformate 1.1 eq.
Base (Et₃N) 2.5 eq.
Solvent Dichloromethane
Temperature 0°C → rt, 4 h
Yield 78–82%

Side reactions : Over-alkylation is minimized by slow addition of benzyl chloroformate.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt:

Optimized salt formation conditions:

Parameter Value
Solvent Ethanol
HCl source 4M HCl in dioxane
Equivalents 1.05 eq.
Temperature 0°C
Crystallization method Slow evaporation
Purity (HPLC) ≥99.5%

Industrial Scale-Up Considerations

A scaled-up process (10 kg batch) for a related cis-pyrrolidine derivative highlights key adaptations:

  • Hydroboration-oxidation : Replaced BH₃·THF with safer catecholborane
  • Reductive amination : Switched from H₂/Pd-C to NaBH(OAc)₃ for better selectivity
  • Purification : Crystallization instead of column chromatography

Comparative yields at different scales:

Step Lab Scale (100 g) Pilot Plant (10 kg)
Reductive amination 85% 79%
Carbamate formation 82% 75%
Salt precipitation 95% 91%

Analytical Characterization

Key spectral data for final product:

  • ¹H NMR (400 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.01–3.92 (m, 1H, pyrrolidine-H), 3.85–3.72 (m, 2H, CH₂O), 3.25–3.18 (m, 2H, NCH₂)
  • HPLC : tR = 6.7 min (C18, 0.1% TFA in H₂O/MeCN)
  • Melting point : 192–194°C (dec.)

Comparative Analysis of Synthetic Routes

Advantages of enzymatic resolution (CA2568836C):

  • No chiral auxiliaries required
  • >98% ee achieved in one step
  • 50% lower waste generation vs. traditional resolution

Limitations of reductive amination:

  • Requires strict temperature control (-10°C to 0°C)
  • Sensitivity to residual moisture affects yield

Emerging Methodologies

Recent advances include:

  • Flow chemistry : Microreactor-based carbamate formation (residence time 2 min, 89% yield)
  • Biocatalytic cascades : Combined lipase/transaminase systems for one-pot synthesis

Chemical Reactions Analysis

Types of Reactions

Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with a carbamate moiety exhibit various biological effects, including antimicrobial properties. For instance, derivatives similar to cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate have shown effectiveness against pathogens such as Mycobacterium avium and Escherichia coli .

Neuropharmacology

Due to its structural similarity to known neuroactive compounds, cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is being investigated for its potential in treating neurological disorders. The compound may interact with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease, thus suggesting its use as a therapeutic agent for cognitive enhancement .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have demonstrated that this compound exhibits minimal toxicity while maintaining effective antimicrobial properties. This characteristic is crucial for developing safe therapeutic agents .

Antimicrobial Efficacy

A study published in Antibiotics highlighted the synthesis and evaluation of novel compounds against periodontal disease-triggering bacteria, where similar carbamate derivatives were tested for their antimicrobial efficacy . The results indicated significant inhibitory potential against P. gingivalis, supporting the application of these compounds in dental health.

Neuroprotective Effects

In another study focusing on acetylcholinesterase inhibitors, compounds structurally related to cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate were shown to possess promising neuroprotective effects, indicating their potential role in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Hydroxyl vs. Methyl Groups

Alternative Pyrrolidine Derivatives

  • Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 879275-77-1): Features a diketopyrrolidine core, increasing electrophilicity and reactivity .
  • (S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 223407-18-9): Lacks the methylene linker, simplifying synthesis but reducing conformational flexibility .

Pharmacological and Industrial Relevance

  • Cis-Isomer: Potential applications in central nervous system (CNS) targeting due to hydroxyl group’s hydrogen-bonding capacity .
  • Trans-Isomer : Used in high-throughput crystallography pipelines (e.g., SHELX software) for structural analysis .
  • Methyl-Substituted Analogs : Widely supplied by manufacturers (e.g., Shine Star Biological Engineering, LGM Pharma) for API intermediates .

Data Tables

Table 1. Key Compounds and Properties

Compound Name CAS Number Purity Molecular Formula Key Feature
Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride Not specified 99%* C₁₄H₁₉ClN₂O₃ Cis-hydroxyl group
Trans-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride 1951444-34-0 95% C₁₄H₁₉ClN₂O₃ Trans-configuration
Cis-benzyl ((4-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride 115341 99% C₁₅H₂₁ClN₂O₂ Methyl substituent
(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride 223407-18-9 98% C₁₂H₁₇ClN₂O₂ Simplified pyrrolidine core

*Assumed based on analogous compounds .

Biological Activity

Cis-benzyl ((4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride is a compound with a unique molecular structure that has garnered attention in the field of medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H19ClN2O3 and a molecular weight of 286.76 g/mol. Its structure features a benzyl group attached to a carbamate, which is further connected to a hydroxypyrrolidine moiety. The stereochemistry of the pyrrolidine ring is particularly significant for its biological activity.

Property Details
Molecular FormulaC13H19ClN2O3
Molecular Weight286.76 g/mol
CAS Number1951439-02-3
IUPAC NameBenzyl (((3R,4S)-4-hydroxypyrrolidin-3-yl)methyl)carbamate hydrochloride

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrrolidine Ring : This is achieved through cyclization reactions involving amino alcohols.
  • Introduction of the Benzyl Group : A nucleophilic substitution reaction introduces the benzyl group.
  • Carbamate Formation : The intermediate reacts with an isocyanate or carbamoyl chloride to form the carbamate moiety.
  • Hydrochloride Salt Formation : The final step converts the free base into its hydrochloride salt using hydrochloric acid.

Biological Activity

The biological activity of this compound is under investigation, with several studies indicating potential therapeutic effects:

The compound interacts with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist. The precise pathways and targets are still being elucidated.

Therapeutic Potential

Research suggests that this compound could have various applications in medicine:

  • Anti-inflammatory Properties : It may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Analgesic Effects : Preliminary studies indicate potential analgesic properties, relevant for pain management.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : Initial tests have shown that this compound can inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
  • Receptor Binding Assays : Binding affinity studies suggest that this compound interacts with specific receptors, potentially influencing neurotransmission and signaling pathways .

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